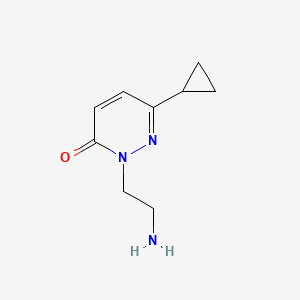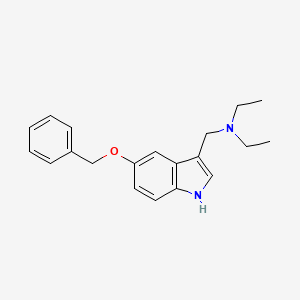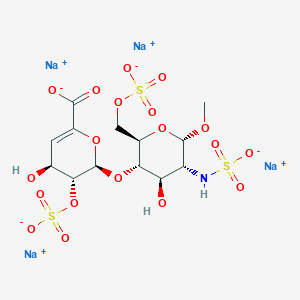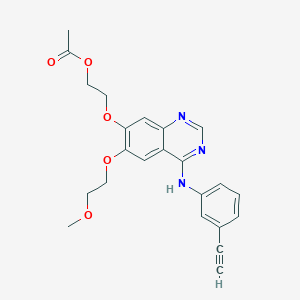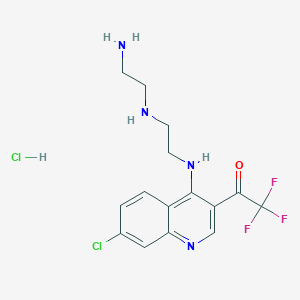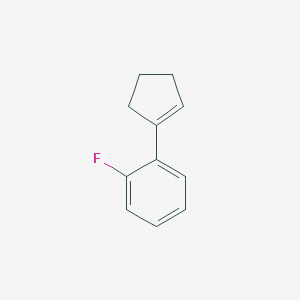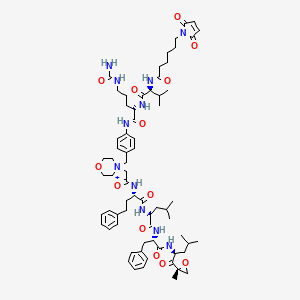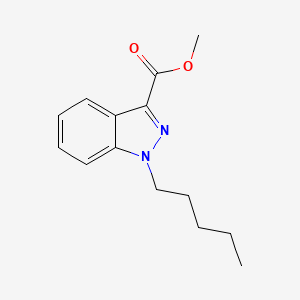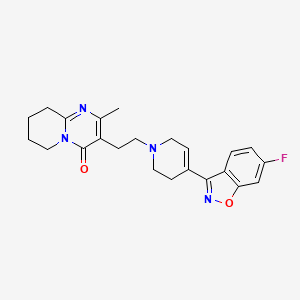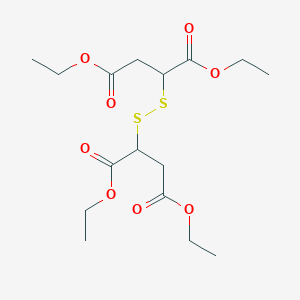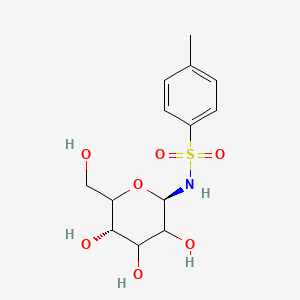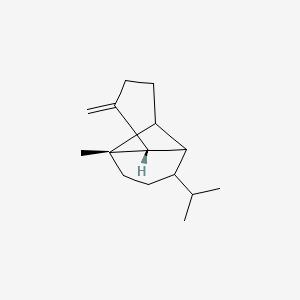
cis-beta-Copaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-beta-Copaene: This hydrocarbon exhibits various biological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Oxidation: β-Copaene can undergo oxidation reactions, although specific details on the reagents and conditions are not widely documented.
Reduction: Similar to other sesquiterpenes, β-copaene can be reduced under appropriate conditions.
Substitution: β-Copaene can participate in substitution reactions, particularly in the presence of specific catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Catalysts: Various catalysts can facilitate substitution reactions, depending on the desired product.
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
Mechanism of Action
Molecular Targets and Pathways
- β-Copaene exerts its effects through various molecular targets and pathways. For instance, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines.
- The antimicrobial and antifungal properties are likely due to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
α-Copaene: Another sesquiterpene with similar biological activities but different structural features.
Cubebol: A compound produced alongside β-copaene in microbial systems, used in the flavor industry.
Uniqueness
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,2S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12?,13?,14-,15-/m1/s1 |
InChI Key |
UPVZPMJSRSWJHQ-QBXMUUHRSA-N |
Isomeric SMILES |
CC(C)C1CC[C@]2([C@H]3C1C2CCC3=C)C |
Canonical SMILES |
CC(C)C1CCC2(C3C1C2C(=C)CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


